Cas no 2138383-94-3 (4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine)

4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine 化学的及び物理的性質
名前と識別子
-
- 4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine
- EN300-1111185
- 2138383-94-3
- 4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine
-
- インチ: 1S/C9H16ClN3O2/c1-2-14-5-6-15-4-3-13-7-8(10)9(11)12-13/h7H,2-6H2,1H3,(H2,11,12)
- InChIKey: QCMNIRLNEDIVSG-UHFFFAOYSA-N
- SMILES: ClC1C(N)=NN(C=1)CCOCCOCC
計算された属性
- 精确分子量: 233.0931045g/mol
- 同位素质量: 233.0931045g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 7
- 複雑さ: 173
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 62.3Ų
- XLogP3: 0.5
4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1111185-10g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 95% | 10g |
$3622.0 | 2023-10-27 | |
Enamine | EN300-1111185-2.5g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 95% | 2.5g |
$1650.0 | 2023-10-27 | |
Enamine | EN300-1111185-0.05g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 95% | 0.05g |
$707.0 | 2023-10-27 | |
Enamine | EN300-1111185-5g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 95% | 5g |
$2443.0 | 2023-10-27 | |
Enamine | EN300-1111185-0.25g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 95% | 0.25g |
$774.0 | 2023-10-27 | |
Enamine | EN300-1111185-10.0g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 10g |
$4545.0 | 2023-06-10 | ||
Enamine | EN300-1111185-1.0g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 1g |
$1057.0 | 2023-06-10 | ||
Enamine | EN300-1111185-0.5g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 95% | 0.5g |
$809.0 | 2023-10-27 | |
Enamine | EN300-1111185-0.1g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 95% | 0.1g |
$741.0 | 2023-10-27 | |
Enamine | EN300-1111185-5.0g |
4-chloro-1-[2-(2-ethoxyethoxy)ethyl]-1H-pyrazol-3-amine |
2138383-94-3 | 5g |
$3065.0 | 2023-06-10 |
4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine 関連文献
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046
-
4. Back matter
-
Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
-
Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515
-
Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
-
Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amineに関する追加情報
Professional Introduction to 4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine (CAS No. 2138383-94-3)
4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine, identified by its CAS number 2138383-94-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which is well-documented for its diverse biological activities and potential therapeutic applications. The molecular structure of this compound incorporates several functional groups, including a chloro substituent and an ethoxyethoxy side chain, which contribute to its unique chemical properties and reactivity.
The synthesis and characterization of 4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine have been the subject of extensive research due to its promising pharmacological profile. The pyrazole core is a heterocyclic aromatic compound that has garnered considerable attention in medicinal chemistry. Its versatility allows for modifications at various positions, enabling the development of derivatives with enhanced specificity and efficacy. The presence of the chloro group at the fourth position and the ethoxyethoxy side chain at the first position introduces additional reactivity, making this compound a valuable intermediate in drug discovery.
In recent years, there has been a growing interest in pyrazole derivatives as potential candidates for treating various diseases, including inflammatory disorders, infectious diseases, and cancer. The structural features of 4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine make it an attractive scaffold for further chemical modifications. Researchers have been exploring its utility in designing novel molecules that can interact with biological targets in a more selective manner.
One of the most compelling aspects of this compound is its potential to serve as a precursor for the development of new therapeutic agents. The pyrazole ring is known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The chloro group can participate in further functionalization reactions, allowing chemists to tailor the molecule for specific biological effects. Additionally, the ethoxyethoxy side chain can influence solubility and metabolic stability, which are critical factors in drug design.
The latest research in this area has highlighted the importance of optimizing the structure of pyrazole derivatives to improve their pharmacokinetic properties. Studies have shown that modifications to the side chains can significantly enhance binding affinity to biological targets while minimizing off-target effects. For instance, computational modeling and experimental studies have demonstrated that certain structural variations can lead to improved potency and selectivity.
The ethoxyethoxy side chain in 4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine is particularly noteworthy due to its ability to enhance solubility and bioavailability. This feature is crucial for developing drugs that can be effectively administered orally or through other non-invasive routes. Furthermore, the presence of multiple reactive sites on the molecule allows for diverse chemical transformations, enabling researchers to explore a wide array of structural analogs.
In clinical settings, compounds derived from pyrazole have shown promise in treating various conditions. For example, some pyrazole-based drugs have been reported to exhibit anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory cascade. Similarly, derivatives with similar structural motifs have demonstrated antimicrobial activity against resistant strains of bacteria. These findings underscore the therapeutic potential of pyrazole derivatives and highlight the need for further exploration.
The synthesis of 4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions and nucleophilic substitutions, have been employed to construct the desired molecular framework efficiently. These methods not only improve reaction efficiency but also minimize unwanted byproducts.
The chemical properties of this compound make it a versatile building block for drug discovery programs. Its ability to undergo various transformations allows chemists to explore different chemical space rapidly. This flexibility is essential for identifying novel molecules with improved pharmacological profiles. Additionally, the well-documented synthetic routes provide a solid foundation for scaling up production for preclinical and clinical studies.
The growing body of evidence supporting the use of pyrazole derivatives in medicine has prompted pharmaceutical companies to invest heavily in research and development efforts. Academic institutions and biotechnology firms are collaborating to discover new applications for these compounds. The synthesis and characterization of intermediates like 4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-am ine are critical steps in these endeavors.
In conclusion, 4-chloro-l -2-(2 - eth oxy et h oxy) ethyl - l H - p y ra z ol - 3 - am ine (CAS No . 2138383 -94 - 3 ) represents a significant advancement in pharmaceutical chemistry . Its unique structural features , combined with its potential therapeutic applications , make it a valuable compound for further research . As our understanding of its biological activities continues to grow , so too will its role in developing novel treatments for various diseases . The ongoing efforts in synthesizing and optimizing derivatives of this compound highlight its importance as a pharmacological scaffold .
2138383-94-3 (4-chloro-1-2-(2-ethoxyethoxy)ethyl-1H-pyrazol-3-amine) Related Products
- 1090844-72-6(5,6-dichloro-N-[2-(morpholine-4-carbonyl)phenyl]pyridine-3-carboxamide)
- 2680612-37-5(6-methoxy-1-[(prop-2-en-1-yloxy)carbonyl]-1H,2H,3H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
- 895781-63-2(4-bromo-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 770699-74-6(2-amino-1-[4-(4-chlorophenyl)piperazin-1-yl]ethan-1-one)
- 1805280-07-2(2-(Aminomethyl)-3-(difluoromethyl)pyridine-4-carboxaldehyde)
- 1396812-25-1(8-1-(2H-1,3-benzodioxole-5-carbonyl)azetidine-3-carbonyl-1,4-dioxa-8-azaspiro4.5decane)
- 2097950-73-5(1-(2-chloroethyl)-6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazole)
- 869944-65-0(4-Cyclopropyl-6-(difluoromethyl)-2-hydroxynicotinonitrile)
- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)
- 54646-75-2(1-Bromo-8-phenyloctane)




